2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Iodination: Introduction of the iodine atom to the phenyl ring.
Cyclization: Formation of the isoindole-1,3-dione ring system through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen substitution reactions, especially involving the iodine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Amino derivatives.
Substitution Products: Compounds where the iodine atom is replaced by another functional group.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for biological imaging and diagnostics.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-phenyl)-5-(4-nitro-phenoxy)-isoindole-1,3-dione
- 2-(4-Chloro-phenyl)-5-(4-nitro-phenoxy)-isoindole-1,3-dione
- 2-(4-Fluoro-phenyl)-5-(4-nitro-phenoxy)-isoindole-1,3-dione
Uniqueness
The presence of the iodine atom in 2-(4-IODOPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE may impart unique reactivity and properties compared to its bromo, chloro, and fluoro analogs. Iodine is a larger halogen and can participate in different types of chemical reactions, potentially leading to unique biological and chemical properties.
Properties
Molecular Formula |
C20H11IN2O5 |
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Molecular Weight |
486.2g/mol |
IUPAC Name |
2-(4-iodophenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C20H11IN2O5/c21-12-1-3-13(4-2-12)22-19(24)17-10-9-16(11-18(17)20(22)25)28-15-7-5-14(6-8-15)23(26)27/h1-11H |
InChI Key |
RSDKILXAYMXRGP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])I |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])I |
Origin of Product |
United States |
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